Methyl 2-mercapto-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-mercapto-3-nitrobenzoate is an organic compound with the molecular formula C8H7NO4S It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atom in the ortho position is replaced by a mercapto group (–SH)
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-mercapto-3-nitrobenzoate can be synthesized through several methodsThe nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration . The resulting methyl 3-nitrobenzoate is then subjected to thiolation using reagents such as thiourea or hydrogen sulfide under basic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and thiolation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-mercapto-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Sulfonic acids or disulfides.
Reduction: Methyl 2-mercapto-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-mercapto-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-mercapto-3-nitrobenzoate involves its reactive functional groups. The mercapto group can form disulfide bonds with thiol-containing biomolecules, affecting protein function and signaling pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the mercapto group, making it less reactive in thiol-specific reactions.
Methyl 2-mercapto-4-nitrobenzoate: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
Methyl 2-mercapto-3-aminobenzoate:
Uniqueness
Methyl 2-mercapto-3-nitrobenzoate is unique due to the presence of both a mercapto and a nitro group on the benzoate ring. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
Molecular Formula |
C8H7NO4S |
---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
methyl 3-nitro-2-sulfanylbenzoate |
InChI |
InChI=1S/C8H7NO4S/c1-13-8(10)5-3-2-4-6(7(5)14)9(11)12/h2-4,14H,1H3 |
InChI Key |
AXKIBWILFIANLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.